IHMT-TRK-284 Overcomes Clinically Relevant TRKA Resistance Mutants V573M and F589L Where Larotrectinib Fails
IHMT-TRK-284 maintains potent inhibitory activity against the acquired resistance mutants TRKA V573M and F589L, which are key drivers of clinical relapse in patients treated with first-generation TRK inhibitors. In cellular phosphorylation assays, IHMT-TRK-284 demonstrated EC50 values of 13 nM and 21 nM for V573M and F589L, respectively . In stark contrast, the type I inhibitor larotrectinib exhibits an IC50 shift to 69 nM against TRKA V573M, representing a loss of potency by a factor of over 75-fold compared to its wild-type activity [1].
| Evidence Dimension | Cellular phosphorylation inhibition (EC50/IC50) against TRKA V573M and F589L mutants |
|---|---|
| Target Compound Data | V573M: EC50 = 0.013 µM (13 nM); F589L: EC50 = 0.021 µM (21 nM) |
| Comparator Or Baseline | Larotrectinib: V573M IC50 = 69 nM (wild-type IC50 = 0.9 nM) [1] |
| Quantified Difference | IHMT-TRK-284 demonstrates >3-fold higher potency against V573M (13 nM vs. 69 nM) compared to larotrectinib, while the comparator loses >75-fold potency relative to wild-type TRKA. |
| Conditions | BaF3 cell lines expressing LMNA-TRKA-V573M and LMNA-TRKA-F589L; assessed via inhibition of TRKA Y490 phosphorylation. |
Why This Matters
Procurement of IHMT-TRK-284 is essential for any study modeling acquired resistance, as generic TRK inhibitors cannot effectively engage or inhibit the clinically relevant V573M and F589L mutants at concentrations feasible for in vivo or ex vivo experimentation.
- [1] Drilon A, et al. Efficacy of larotrectinib in TRK fusion-positive cancers in adults and children. N Engl J Med. 2018;378(8):731-739; and supplemental data on resistance mutants from PMC. Comparison of IC50 and GI50 of larotrectinib and repotrectinib against various Trk mutations. View Source
